
2'-Mercaptoacetophenone
Overview
Description
2’-Mercaptoacetophenone is an organic compound with the molecular formula C8H8OS. It is characterized by the presence of a thiol group (-SH) attached to the second carbon of the acetophenone structure. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Mercaptoacetophenone can be synthesized through several methods. One common approach involves the reaction of acetophenone with thiourea in the presence of hydrochloric acid, followed by hydrolysis. Another method includes the use of 2-bromoacetophenone and sodium hydrosulfide in a nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, 2’-Mercaptoacetophenone is typically produced through the reaction of acetophenone with hydrogen sulfide gas in the presence of a catalyst such as aluminum chloride. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Mercaptoacetophenone undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Sodium hydrosulfide or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted acetophenones.
Scientific Research Applications
2’-Mercaptoacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Mercaptoacetophenone involves its thiol group, which can form covalent bonds with various biological molecules. This interaction can inhibit enzyme activity by modifying cysteine residues in proteins. Additionally, its carbonyl group can participate in nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
Acetophenone: Lacks the thiol group, making it less reactive in thiol-specific reactions.
4-Mercaptoacetophenone: Similar structure but with the thiol group in the para position, affecting its reactivity and applications.
Uniqueness: 2’-Mercaptoacetophenone is unique due to the position of its thiol group, which allows for specific interactions and reactions that are not possible with other isomers or derivatives. This makes it particularly valuable in applications requiring selective thiol reactivity .
Biological Activity
2'-Mercaptoacetophenone, a sulfur-containing organic compound with the formula CHOS, has garnered attention in various fields of biological research due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula: CHOS
- Molecular Weight: 168.21 g/mol
- CAS Number: 11094819
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. For instance:
- Case Study: A study by Yayli et al. synthesized N-alkyl derivatives of chalcones, including this compound derivatives, which showed broad-spectrum antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in various models:
- Research Finding: Yadav et al. synthesized several chalcone derivatives, including those based on this compound. The derivatives were subjected to anti-inflammatory assays, revealing that compounds with electron-withdrawing groups displayed enhanced activity compared to standard drugs like indomethacin .
Anticancer Activity
Recent studies have also highlighted the anticancer properties of this compound:
- Research Finding: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study demonstrated that this compound significantly inhibited cell proliferation in HeLa cells, with an IC50 value indicating potent cytotoxicity .
Summary of Biological Activities
Activity | Effectiveness | References |
---|---|---|
Antimicrobial | Effective against E. coli, S. aureus | |
Anti-inflammatory | Comparable activity to indomethacin | |
Anticancer | Induces apoptosis in HeLa cells |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism: The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Mechanism: It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), reducing inflammation.
- Anticancer Mechanism: The induction of apoptosis may involve the activation of caspases and modulation of cell cycle regulators.
Q & A
Q. What are the optimal synthetic conditions for 2'-Mercaptoacetophenone to maximize yield and purity?
Basic Research Question
The synthesis of this compound typically involves thiolation of acetophenone derivatives or nucleophilic substitution reactions. Key factors include:
- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reactions often proceed at 60–80°C to avoid side reactions like disulfide formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Report Rf values and characterize intermediates via TLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and the thiol group (δ ~1.5 ppm, though often broad due to exchange). Compare with 2'-Nitroacetophenone spectra for benchmarking .
- IR Spectroscopy : Confirm S-H stretch (~2550 cm⁻¹) and carbonyl (C=O) absorption (~1680 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 166.17 (C₉H₁₀OS) validates molecular weight .
Q. How can contradictions in NMR data for this compound derivatives be resolved?
Advanced Research Question
Contradictions may arise from tautomerism or solvent effects:
- Deuterated Solvents : Use DMSO-d₆ to stabilize thiol tautomers and reduce peak broadening .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting spectra .
Q. How should experiments be designed to study thiol group reactivity in this compound?
Advanced Research Question
- Variables : pH (thiolate formation at pH > 9), oxidizing agents (H₂O₂, O₂), and temperature.
- Control Groups : Include inert atmospheres (N₂/Ar) to prevent oxidation .
- Kinetic Studies : Use UV-Vis spectroscopy to monitor disulfide formation rates at λ = 260–280 nm .
Q. What computational methods model reaction mechanisms involving this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate transition states for thiol-disulfide exchange (B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO) .
- Software : Gaussian or ORCA for energy minimization; VMD for visualization .
Q. How can oxidative stability of this compound be assessed in different environments?
Basic Research Question
- Accelerated Aging : Expose to O₂ at 40°C and analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials (vs. Ag/AgCl reference) .
Q. What in vitro assays evaluate bioactivity of this compound derivatives?
Advanced Research Question
- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., papain) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) at 10–100 µM concentrations .
Q. How can statistical validation ensure reproducibility in synthesis protocols?
Basic Research Question
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio) .
- ANOVA : Compare yields across ≥3 independent trials; report standard deviations (SD ≤ 5%) .
Q. What safety protocols are critical when handling this compound?
Basic Research Question
- Ventilation : Use fume hoods due to volatile thiol odors.
- PPE : Nitrile gloves and lab coats; avoid metal catalysts (risk of exothermic reactions) .
- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .
Q. What emerging applications exist for this compound in organic synthesis?
Advanced Research Question
Properties
IUPAC Name |
1-(2-sulfanylphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXTARTNBKCLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26824-02-2 | |
Record name | 1-(2-sulfanylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.